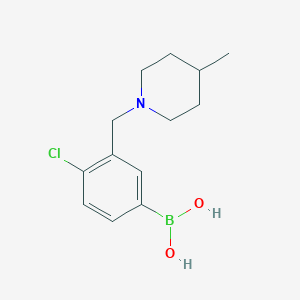

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCAVYJGYISBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160682 | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704080-68-1 | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming process. Therefore, the primary targets could be various organic compounds that participate in this reaction.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid would interact with a palladium catalyst and another organic compound. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, which acts as a nucleophilic organic group, is transferred from boron to palladium.

Biochemical Pathways

As a reagent in the suzuki-miyaura cross-coupling reaction, this compound would be involved in the synthesis of various biaryl compounds. These biaryl compounds could then participate in numerous biochemical pathways, depending on their specific structures.

Result of Action

The result of the action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. These biaryl compounds can have various molecular and cellular effects, depending on their specific structures.

Action Environment

The action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under high temperatures. It should be stored in a dry, cool place, away from sources of ignition and flammable materials. Safety measures should be taken to avoid skin, eye, and mucous membrane contact.

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme mechanisms and protein interactions. For example, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.

Molecular Mechanism

The molecular mechanism of action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can inhibit the activity of proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in gene transcription.

Dosage Effects in Animal Models

The effects of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed.

Transport and Distribution

The transport and distribution of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors.

Biological Activity

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, commonly referred to as CMMPB, is a boronic acid derivative with significant implications in biochemical research and pharmaceutical applications. Its molecular formula is C13H19BClNO2, and it has a molecular weight of 267.56 g/mol. This compound is primarily recognized for its role in chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is pivotal in the synthesis of biaryl compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H19BClNO2 |

| Molecular Weight | 267.56 g/mol |

| CAS Number | 1704080-68-1 |

| Appearance | White to yellow solid |

| Purity | ≥95% |

The biological activity of CMMPB is largely attributed to its ability to form reversible covalent bonds with various biomolecules, including enzymes and proteins. This property enables it to act as a potent inhibitor of serine proteases by covalently binding to the active site serine residue, thus blocking enzymatic activity. The interaction with enzymes is crucial for understanding its potential therapeutic applications.

Enzyme Interactions

CMMPB has been shown to interact with several key enzymes involved in metabolic pathways. Notably, its inhibitory effects on serine proteases can be leveraged in drug development for conditions where these enzymes play a pathological role, such as cancer and inflammatory diseases.

Pharmacokinetics

As a boronic acid, CMMPB exhibits good stability under physiological conditions. Its pharmacokinetic profile suggests that it may have favorable absorption and distribution characteristics, although detailed studies are necessary to fully elucidate its pharmacodynamics.

Case Studies and Research Findings

Several studies have investigated the biological implications of CMMPB:

- Inhibition of Serine Proteases : Research has demonstrated that CMMPB effectively inhibits serine proteases, which are critical in various biological processes including blood coagulation and immune response. The compound's ability to form stable covalent bonds with the active site residues has been confirmed through kinetic assays.

- Suzuki-Miyaura Cross-Coupling Applications : CMMPB has been extensively utilized in the Suzuki-Miyaura cross-coupling reaction, facilitating the synthesis of complex organic molecules that are often used in drug discovery and development. This reaction underscores its utility in medicinal chemistry.

- Potential Therapeutic Applications : Preliminary studies suggest that CMMPB may have therapeutic potential in treating diseases characterized by dysregulated protease activity. For instance, its application in cancer research highlights its role as a potential lead compound for developing novel anticancer agents.

Comparative Analysis of Boronic Acids

In comparison with other boronic acids used in similar applications, CMMPB demonstrates unique properties that enhance its effectiveness as an inhibitor and reagent:

| Compound Name | Molecular Weight | Key Application |

|---|---|---|

| (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid | 267.56 g/mol | Serine protease inhibition |

| (3-Chloro-4-(cyclopentylcarbamoyl)-phenyl)boronic acid | 282.57 g/mol | Anticancer agent synthesis |

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

- (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride (CAS: 1704068-65-4): Structural Differences: The ethyl linker between the phenyl ring and the 4-methylpiperidine group contrasts with the methylene linker in the target compound. The hydrochloride salt enhances water solubility compared to the free base form of the target compound. Molecular Weight: 247.14 g/mol (vs. ~283.5 g/mol for the target compound, assuming C₁₃H₁₈BClNO₂). The higher mass of the target compound reflects the chloro substituent and methylene linker . Applications: Likely used in targeted drug delivery due to improved solubility, whereas the target compound’s chloro group may enhance electrophilicity in coupling reactions.

- (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS: 1704080-30-7): Functional Groups: A carbonyl group links the piperidine ring to the phenyl core, unlike the methylene group in the target compound. Reactivity: The electron-withdrawing carbonyl may decrease boronic acid acidity, affecting its reactivity in Suzuki couplings compared to the target compound’s electron-neutral methylene linker .

Boronic Acids with Phenoxy/Alkyl Substituents

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Biological Activity: Demonstrated potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) . Comparison: The phenoxy-methyl group provides flexibility for enzyme binding, while the target compound’s rigid piperidine group may offer higher selectivity for specific targets (e.g., kinases or HDACs).

- Phenyl boronic acid (PBA) and 3-aminophenyl boronic acid (APBA): Complexation Properties: PBA binds alizarin red S (ARS) with K₁ = 1648 M⁻¹, while APBA’s amino group increases binding affinity. The target compound’s chloro and piperidine groups may sterically hinder diol binding but enhance interactions with hydrophobic enzyme pockets .

Industrial and Analytical Relevance

- Carboxy phenyl boronic acid and Methyl phenyl boronic acid: Impurity Control: These simpler boronic acids are regulated at <1 ppm in pharmaceuticals like Lumacaftor due to genotoxicity risks. Chromatographic Behavior: The piperidine group in the target compound would increase retention time in reverse-phase HPLC compared to carboxy or methyl analogues.

Physicochemical and Reactivity Comparisons

| Property | Target Compound | Phenyl Boronic Acid (PBA) | (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~283.5 | 121.93 | 247.14 |

| Water Solubility | Moderate (free base) | Low | High (HCl salt) |

| LogP (Predicted) | ~2.5 (lipophilic) | 1.1 | ~1.8 (due to HCl salt) |

| Suzuki Coupling Efficiency | High (chloro directs coupling) | Moderate | Moderate (steric hindrance from ethyl group) |

| Diol Binding Constant (K₁) | Likely lower than PBA | 1648 M⁻¹ | Not reported |

Preparation Methods

General Synthetic Strategies for Arylboronic Acids

Arylboronic acids, including substituted variants such as (4-chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, are typically synthesized via:

- Metal-catalyzed borylation of aryl halides

- Grignard or organolithium reagent reaction with boron esters

- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)

The choice of method depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.

Preparation Methods of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Grignard Reaction Followed by Boronation

A high-purity preparation method for chlorophenylboronic acid derivatives, which can be adapted for the target compound, involves the formation of an arylmagnesium bromide intermediate followed by reaction with a boron ester.

Procedure Summary (Adapted from patent CN106946915A):

| Step | Description | Conditions |

|---|---|---|

| 1 | Preparation of arylmagnesium bromide (RMgBr) via Grignard reaction | Magnesium chips + chlorinated aromatic hydrocarbon (e.g., 1,4-dichlorobenzene) in ether solvent under nitrogen, heated to 120°C |

| 2 | Reaction of RMgBr with boron alkyl acid esters (e.g., tri-n-butyl borate) | Low temperature (-70°C), stirring for 4 hours |

| 3 | Acidolysis | Addition of 20% hydrochloric acid solution, stirring for 30 minutes |

| 4 | Isolation and purification | Standard workup to isolate chlorophenylboronic acid |

This method yields high-purity chlorophenylboronic acid derivatives with good yield and can be adapted to incorporate the (4-methylpiperidin-1-yl)methyl substituent by starting from appropriately substituted chlorobenzenes or through subsequent functionalization steps.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

The Suzuki-Miyaura coupling is a versatile method to form carbon-boron bonds and can be used to prepare substituted phenylboronic acids.

Starting from a halogenated aryl precursor (such as 4-chloro-3-(bromomethyl)phenyl derivative), the reaction with bis(pinacolato)diboron or other boron reagents in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) can yield the boronic acid after subsequent hydrolysis.

This method allows the introduction of the boronic acid group at a specific position while maintaining other substituents such as the (4-methylpiperidin-1-yl)methyl group.

Metal-Organic Framework (MOF)-Catalyzed Homo-Coupling and Functionalization

Recent research shows that MOF catalysts like Cu3(BTC)2 can facilitate homo-coupling and functionalization of arylboronic acids under mild conditions, improving yields and selectivity.

Detailed Reaction Conditions and Yields

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. Key steps include:

- Intermediate preparation : Bromination of 4-chloro-3-methylbenzyl chloride followed by palladium-catalyzed coupling with bis(pinacolato)diboron to generate the boronic ester.

- Piperidine incorporation : React the boronic ester with 4-methylpiperidine via nucleophilic substitution or reductive amination, monitored by TLC/HPLC .

- Critical parameters : Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent polarity (THF or DMF), and reaction temperature (80-100°C) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this boronic acid derivative?

Methodological Answer:

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Storage : Protect from moisture and oxygen. Store at -20°C under argon in amber vials with desiccants (e.g., silica gel). Boronic acids are prone to protodeboronation in aqueous media; avoid prolonged exposure to protic solvents .

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. >90% recovery indicates acceptable stability .

Advanced Research Questions

Q. How does the 4-methylpiperidine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The methyl group on piperidine increases steric hindrance, potentially reducing coupling efficiency. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance Pd catalyst activity .

- Electronic effects : Piperidine’s basicity may alter boronic acid’s Lewis acidity. Titration with NaOH (0.1 M) can quantify pKa shifts, correlating with reactivity in Suzuki reactions .

Q. What computational methods are suitable for predicting this compound’s binding affinity in drug discovery contexts?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina with protein targets (e.g., proteases or kinases). Parameterize boron’s sp³ hybridization and partial charges via DFT (B3LYP/6-31G*) .

- MD simulations : Assess piperidine conformational flexibility in aqueous/PBS buffers (AMBER force field, 100 ns trajectories) to predict binding kinetics .

Q. How can researchers resolve contradictory data regarding this compound’s aqueous solubility?

Methodological Answer:

- Controlled solubility assays : Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λmax ~270 nm). Discrepancies may arise from residual solvents (e.g., DMSO) or polymorphic forms .

- Alternative methods : Dynamic light scattering (DLS) detects aggregation, while ¹⁹F NMR (if fluorine analogs are used) provides direct solubility measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.